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Compound of Interest

Compound Name: Derrisisoflavone H

Cat. No.: B15591509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of

Derrisisoflavone H, a prenylated isoflavonoid isolated from the ethanol extract of Derris

robusta. The structural determination was accomplished through extensive spectroscopic

analysis, including UV, HR-ESI-MS, and advanced NMR techniques.

Spectroscopic Data Analysis
The structural foundation of Derrisisoflavone H was meticulously pieced together using a

suite of spectroscopic techniques. The data obtained from these analyses are summarized

below.

Physicochemical and Mass Spectrometry Data
Derrisisoflavone H was isolated as a yellow amorphous powder.[1] High-resolution

electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode established the

molecular formula as C₂₆H₂₆O₇.[1]
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Property Value

Appearance Yellow amorphous powder

Molecular Formula C₂₆H₂₆O₇

HR-ESI-MS ([M-H]⁻)
m/z 449.1608 (calculated for C₂₆H₂₅O₇,

449.1606)

Ultraviolet (UV) Spectroscopy
The UV spectrum, recorded in methanol, exhibited absorption maxima characteristic of an

isoflavone skeleton.[1]

λmax (nm) log ε

268 4.75

297 (sh) 4.23

359 3.60

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were instrumental in delineating the precise arrangement of

atoms. The presence of a characteristic proton singlet at δH 8.17 (H-2) and a corresponding

sp² methine carbon at δC 155.6 (C-2) further corroborated the isoflavone core.[1] Analysis of

the NMR data revealed a 1,3,4-trisubstituted benzene ring, along with signals indicating the

presence of a furan ring fused to the A ring of the isoflavone, derived from a prenyl group.[1]

Table 1: ¹H NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)[1]
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Position δH (ppm) Mult. J (Hz)

2 8.17 s

8 6.86 s

2' 7.05 br. s

5' 6.82 d 8.0

6' 6.87 br. d 8.0

1'' 6.86 s

1''' 3.64 d 6.8

2''' 5.30 t 6.8

4''' 1.84 s

5''' 1.69 s

2''-OMe 3.42 s

3''-Me 1.62 s

3''-Me 1.51 s

Table 2: ¹³C NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)[1]
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Position δC (ppm) Type

2 155.6 CH

3 123.7 C

4 175.7 C

5 154.2 C

6 114.1 C

7 158.6 C

8 94.8 CH

9 153.5 C

10 110.8 C

1' 123.0 C

2' 115.0 CH

3' 144.1 C

4' 144.8 C

5' 115.7 CH

6' 119.2 CH

1'' 108.6 CH

2'' 158.9 C

3'' 80.9 C

2''-OMe 49.0 CH₃

3''-Me 24.3 CH₃

3''-Me 23.7 CH₃

1''' 21.8 CH₂

2''' 122.5 CH
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3''' 132.0 C

4''' 25.9 CH₃

5''' 18.0 CH₃

Experimental Protocols
Isolation and Purification
The twigs and leaves of Derris robusta were subjected to extraction with 95% ethanol. The

resulting crude extract was then partitioned between different solvents. Derrisisoflavone H
was isolated from the chloroform-soluble fraction through a series of column chromatography

steps.[1] The purification process involved the use of silica gel, Chromatorex C-18, and

Sephadex LH-20 as stationary phases.[1]

Spectroscopic Analysis
UV Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC

spectrophotometer.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker AV-400 and AV-600

spectrometers, with TMS as the internal standard.[1]

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was performed on a Shimadzu LC-IT-TOF mass spectrometer.[1]

Structure Elucidation Workflow
The logical progression from the raw plant material to the final elucidated structure of

Derrisisoflavone H is depicted in the following workflow diagram.
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Figure 1: Workflow for the structure elucidation of Derrisisoflavone H.
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Final Structure
The comprehensive analysis of the spectroscopic data led to the unambiguous determination

of the structure of Derrisisoflavone H. Key evidence from HMBC correlations confirmed the

fusion of the furan ring, derived from a prenyl group, to the C-6 and C-7 positions of the

isoflavone A-ring.[1]
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Figure 2: Chemical structure of Derrisisoflavone H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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